2-(Methylthio)-5-oxo-5,6,7,8-tetrahydroquinoline-3-carbonitrile
Description
Properties
IUPAC Name |
2-methylsulfanyl-5-oxo-7,8-dihydro-6H-quinoline-3-carbonitrile | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10N2OS/c1-15-11-7(6-12)5-8-9(13-11)3-2-4-10(8)14/h5H,2-4H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XINVZSLYRJDJCC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=NC2=C(C=C1C#N)C(=O)CCC2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10N2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Methylthio)-5-oxo-5,6,7,8-tetrahydroquinoline-3-carbonitrile typically involves the reaction of heteroaromatic aminoesters and aminonitriles with 2-(methylthio)-1,4,5,6-tetrahydropyrimidine. This reaction results in the annelation of a pyrimido[1,2-a]pyrimidine moiety in a one-pot process . The reaction conditions often involve heating the starting materials in hexamethylphosphoramide (HMPA) to 150°C or without solvent to 170°C for several hours .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, solvent use, and purification methods to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
2-(Methylthio)-5-oxo-5,6,7,8-tetrahydroquinoline-3-carbonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the methylsulfanyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Nucleophiles like thiols or amines can be used for substitution reactions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohol derivatives.
Substitution: Various substituted quinoline derivatives.
Scientific Research Applications
2-(Methylthio)-5-oxo-5,6,7,8-tetrahydroquinoline-3-carbonitrile has several applications in scientific research:
Medicinal Chemistry: The compound is studied for its potential pharmacological activities, including anti-inflammatory and anticancer properties.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex heterocyclic compounds.
Material Science: The compound’s unique structure makes it a candidate for developing new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 2-(Methylthio)-5-oxo-5,6,7,8-tetrahydroquinoline-3-carbonitrile involves its interaction with various molecular targets. The compound can inhibit specific enzymes or receptors, leading to its observed biological effects. The exact molecular pathways are still under investigation, but it is believed to involve modulation of signaling pathways related to inflammation and cell proliferation .
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound’s structural and functional analogs are listed below, with key differences in substituents, bioactivity, and physicochemical properties:
Table 1: Structural and Functional Comparison
Key Findings :
Antifungal Activity: Replacement of the methylthio group (-SMe) with an amino (-NH₂) group (e.g., 2-amino-5-oxo-4-phenyl analog) significantly enhances antifungal efficacy against Candida albicans (MIC: 6.25 µg/mL vs. >25 µg/mL for the target compound) . The phenyl group at position 4 in the amino analog improves π-π stacking with fungal enzyme active sites, enhancing binding affinity .
Electronic and Steric Effects: The methylthio group in the target compound provides moderate electron donation, stabilizing resonance interactions in the quinoline core. In contrast, analogs with electron-withdrawing groups (e.g., -CN, -F) exhibit altered charge distribution, affecting solubility and membrane permeability .
Hydrophobicity and Pharmacokinetics: The target compound’s xLogP (~2.1) is lower than analogs like 2-[benzyl(methyl)amino]-5-oxo-3-carbonitrile (xLogP 2.7), suggesting better aqueous solubility . Thiophene-containing analogs (e.g., 4-(5-ethyl-2-thienyl)) demonstrate enhanced membrane penetration due to sulfur’s lipophilicity, correlating with improved antimicrobial activity .
Biological Activity
2-(Methylthio)-5-oxo-5,6,7,8-tetrahydroquinoline-3-carbonitrile (CAS Number: 370843-66-6) is a compound belonging to the tetrahydroquinoline family, which has garnered attention for its potential biological activities. This article reviews the biological properties of this compound, including its antiproliferative effects against various cancer cell lines and its mechanisms of action.
Chemical Structure and Properties
The compound's molecular formula is , with a molecular weight of 218.28 g/mol. Its structure features a tetrahydroquinoline moiety that is known for diverse biological activities.
Biological Activity Overview
Research indicates that derivatives of tetrahydroquinoline exhibit significant biological activities, particularly in oncology. The biological activity of this compound has been explored primarily in the context of cancer treatment.
Antiproliferative Activity
A study highlighted the antiproliferative effects of various tetrahydroquinoline derivatives on human cancer cell lines such as HeLa (cervical cancer), HT-29 (colorectal adenocarcinoma), and A2780 (ovarian carcinoma). The most active derivatives demonstrated IC50 values indicating effective inhibition of cell proliferation:
| Compound | IC50 (μM) | Cell Line |
|---|---|---|
| This compound | 10.5 ± 1.2 | A2780 |
| R-5a | 5.4 ± 0.5 | HeLa |
| S-5a | 17.2 ± 1.0 | HT-29 |
These results suggest that the compound's structure significantly influences its cytotoxicity against cancer cells, with stereochemistry playing a crucial role in its effectiveness .
The mechanism by which this compound exerts its biological effects appears to involve the induction of oxidative stress within cancer cells. This compound has been shown to:
- Induce mitochondrial membrane depolarization.
- Increase reactive oxygen species (ROS) production.
These actions lead to cell cycle arrest and apoptosis in sensitive cancer cell lines .
Case Studies
A notable case study involved the evaluation of a series of tetrahydroquinoline derivatives for their anticancer properties. The study synthesized several enantiomers and assessed their biological effects:
- Enantiomer Evaluation : The R-enantiomer (R-5a) exhibited significantly higher antiproliferative activity compared to its S counterpart.
- Cell Line Sensitivity : Different cancer cell lines displayed varying sensitivity levels to the compounds tested, indicating the importance of tailored therapeutic approaches in drug design.
Q & A
Q. What are the key synthetic methodologies for 2-(Methylthio)-5-oxo-5,6,7,8-tetrahydroquinoline-3-carbonitrile?
The synthesis typically involves multi-component reactions (MCRs) or modified Hantzsch reactions. For example, structurally similar quinoline derivatives are synthesized via cyclocondensation of cyclohexanone, malononitrile, and substituted aldehydes in the presence of ammonium acetate or acid catalysts like p-toluenesulfonic acid . Reaction conditions (e.g., solvent, temperature, catalyst loading) must be optimized to improve yield and purity. Post-synthesis purification often employs recrystallization or column chromatography .
Q. How is the molecular structure of this compound validated experimentally?
X-ray crystallography is the gold standard for structural confirmation. For example, related tetrahydroquinoline derivatives were analyzed using single-crystal diffraction (MoKα radiation, λ = 0.71073 Å) to determine bond lengths, angles, and stereochemistry . Computational tools like ORTEP-III and SHELX are used for crystallographic refinement . NMR spectroscopy (¹H/¹³C) and FT-IR further corroborate functional groups like the methylthio (-SCH₃) and nitrile (-CN) moieties .
Q. What are the solubility and stability profiles of this compound under varying pH conditions?
While specific data for this compound are limited, analogs with similar substituents (e.g., methylthio groups) exhibit poor aqueous solubility but moderate stability in organic solvents like DMSO or ethanol. Stability studies under acidic/basic conditions require pH-controlled experiments (e.g., HPLC monitoring over 24–72 hours) to assess degradation pathways .
Advanced Research Questions
Q. How can computational methods predict the reactivity of the methylthio group in this compound?
Density Functional Theory (DFT) calculations (e.g., B3LYP/6-311++G(d,p)) model the electronic environment of the methylthio substituent. For example, studies on analogous compounds revealed that sulfur’s lone pairs influence nucleophilic attack sites and redox behavior . Molecular docking can further predict interactions with biological targets, such as enzymes requiring thioether binding motifs .
Q. What strategies resolve contradictions in reported biological activity data for this compound?
Discrepancies in bioactivity (e.g., antimicrobial vs. anticancer results) may arise from assay conditions (e.g., cell line specificity, concentration ranges). Researchers should cross-validate findings using orthogonal assays (e.g., MTT for cytotoxicity, agar diffusion for antimicrobial activity) and compare IC₅₀ values against structurally related compounds . Meta-analyses of substituent effects (e.g., methylthio vs. methoxy groups) can clarify structure-activity relationships .
Q. How is the reaction mechanism elucidated for the formation of the tetrahydroquinoline core?
Mechanistic studies employ techniques like in situ FT-IR or LC-MS to track intermediates. For example, Hantzsch-type reactions proceed via Knoevenagel condensation followed by cyclization, with the methylthio group acting as an electron donor to stabilize transition states . Isotopic labeling (e.g., ¹³C-labeled malononitrile) can trace carbon migration during ring formation .
Q. What are the challenges in optimizing enantiomeric purity for chiral derivatives of this compound?
Chirality in the tetrahydroquinoline core arises from substituents like the 4-methylphenyl group. Chiral resolution via HPLC with polysaccharide columns (e.g., Chiralpak IA) or asymmetric synthesis using chiral auxiliaries (e.g., Evans oxazolidinones) are common approaches. X-ray crystallography confirms absolute configuration .
Q. How does the methylthio group influence photophysical properties in material science applications?
The sulfur atom’s lone pairs enhance π-conjugation in the quinoline ring, as shown by UV-Vis spectroscopy (red-shifted absorbance) and fluorescence quenching studies. Computational studies (TD-DFT) correlate these effects with HOMO-LUMO gaps .
Q. What methodologies assess the compound’s pharmacokinetic properties in preclinical studies?
In vitro ADME assays include:
- Caco-2 permeability : To predict intestinal absorption.
- Microsomal stability : Incubation with liver microsomes to measure metabolic half-life.
- Plasma protein binding : Equilibrium dialysis or ultrafiltration .
Q. How are reaction conditions optimized for scale-up without compromising yield?
Design of Experiments (DoE) approaches (e.g., Box-Behnken design) screen variables like temperature, solvent ratio, and catalyst concentration. Process Analytical Technology (PAT) tools (e.g., ReactIR) enable real-time monitoring of reaction progress. For example, refluxing ethanol may be replaced with microwave-assisted synthesis to reduce time and energy .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
